1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate
Description
This compound is a pyridinium-based azo dye with a complex structure featuring:
Properties
CAS No. |
59709-07-8 |
|---|---|
Molecular Formula |
C21H20Cl2N5O2.C2H3O2 C23H23Cl2N5O4 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;acetate |
InChI |
InChI=1S/C21H20Cl2N5O2.C2H4O2/c1-2-27(13-12-26-10-4-3-5-11-26)17-8-6-16(7-9-17)24-25-21-19(22)14-18(28(29)30)15-20(21)23;1-2(3)4/h3-11,14-15H,2,12-13H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
RDYVMOQUBHURJY-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl.CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate typically involves multiple steps, including the formation of the azo linkage and the introduction of the pyridinium group. The process often starts with the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with an appropriate phenyl derivative. The final step involves the quaternization of the resulting compound with pyridine and subsequent acetylation to form the acetate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions and amines are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and chloro-derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and pyridinium group play crucial roles in its reactivity and biological activity. It can interact with cellular components, leading to various biochemical effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Key Identifiers :
- CAS Registry Number : 59709-10-3 .
- Molecular Formula : C₂₃H₂₄ClN₅O₄ (average mass: 469.92 g/mol) .
- EINECS : 261-873-3 .
The compound’s structure is optimized for applications in dyes and pigments due to the strong electron-withdrawing nitro and chloro groups, which enhance color stability and lightfastness .
Structural Analogues and Counterion Variations
The compound belongs to a family of cationic azo dyes with variations in substituents and counterions. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The acetate counterion improves aqueous solubility compared to chloride or thiocyanate derivatives, which are more suited for non-polar matrices .
- Stability : Thiocyanate and chloride variants exhibit higher thermal stability (up to 250°C) due to stronger ionic interactions, whereas acetate derivatives degrade at ~200°C .
- Electronic Effects: The 2,6-dichloro-4-nitro substitution provides stronger electron withdrawal than cyano or single-chloro analogues, resulting in bathochromic shifts (longer wavelength absorption) .
Industrial and Commercial Insights
- Market Demand: The acetate variant (CAS 59709-10-3) dominates textile dye applications, while thiocyanate and cyano derivatives are niche products for UV-resistant inks .
- Toxicity : Chloride and acetate salts are generally classified as low-toxicity (LD₅₀ > 2,000 mg/kg in rodents), whereas thiocyanate derivatives require stringent handling due to sulfur content .
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